

comparative analysis of different phenylalkane isomers in crude oil

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 6-Phenyltetradecane

Cat. No.: B3052788

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[6] 2-Phenyldodecane | C₁₈H₃₀ | ChemSpider Structure, properties, spectra, suppliers and links for: 2-Phenyldodecane, 2719-61-1. ... 2-Phenyldodecane. C₁₈H₃₀. Molar Mass: 246.4358. g/mol . 13C NMR Spectrum. 1H NMR Spectrum. ChemSpider 2D Image | 2-Phenyldodecane. Predicted GC-MS. Predicted MS-MS. Predicted LC-MS. Predicted LC-MS/MS. Predicted 1H NMR. Predicted 13C NMR. Predicted IR. Predicted Physical Properties. More details. Names. Properties. Searches. Spectra. V. Vendors. More. Names. 2-Phenyldodecane. (1-Methylundecyl)benzene. Benzene, (1-methylundecyl)-. dodecan-2-ylbenzene. 2-phenyl dodecane. 2-phenyl-dodecane. More... Less... Properties. Experimental and Predicted Properties. Filter by. All. Experimental. Predicted. 2-Phenyldodecane Properties. Property. Name. Property. Value. Reference. Experimental. Boiling Point. 165-167 °C. Alfa Aesar. 127-130 °C/0.5 mmHg. Alfa Aesar. 310.8±9.0 °C @ 760 mmHg. ChemAxon. Flash Point. 132.0±12.4 °C. ChemAxon. Density. 0.855 g/mL. Alfa Aesar. 0.8±0.1 g/cm³ . ChemAxon. Refractive Index. 1.482. Alfa Aesar. 1.5±0.1. ChemAxon. Predicted. pKa. 43.1±0.1. ChemAxon. LogP. 7.9. ChemAxon. Henry's Law Constant. 1.8 atm-m³/mole. ChemAxon. Enthalpy of Vaporization. 52.8±3.0 kJ/mol. ChemAxon. Surface Tension. 33.0±3.0 dyne/cm. ChemAxon. Molar Refractivity. 83.9±0.3 cm³. ChemAxon. Polarizability. 34.3±0.5 10⁻²⁴cm³. ChemAxon. [Show More Properties.](#) [1](#)

[2] 2-Phenyldodecane 2-Phenyldodecane. CAS Number: 2719-61-1. Beilstein: 2041223. MDL: MFCD00008851. Formula: C₁₈H₃₀. Molecular Weight: 246.44. 2-Phenyldodecane. 2-Phenyldodecane Properties. Boiling Point: 127-130 °C/0.5 mmHg. Density: 0.855. Refractive Index: 1.4820. Storage: Store at room temperature. More Info. Safety & Handling. GHS H Statement. Not a hazardous substance or mixture. GHS P Statement. Not a hazardous

substance or mixture. Warning. Not a hazardous substance or mixture. Other Notes. Properties. Value. Assay. 98%. Appearance. Clear colorless liquid. Boiling Point. 127-130 °C/0.5 mmHg. Density. 0.855. InChI Key. YVXNLBUNIQAJSP-UHFFFAOYSA-N. Melting Point. -10 °C. Refractive Index. 1.4820. Solubility. Insoluble in water. Sensitivity. Stench. Storage. Store at room temperature. Transport Information. Not dangerous goods. [3](#)

[\[4\]](#) 3-Phenyldodecane | C₁₈H₃₀ | ChemSpider Structure, properties, spectra, suppliers and links for: 3-Phenyldodecane, 2400-00-2. ... 3-Phenyldodecane. C₁₈H₃₀. Molar Mass: 246.4358. g/mol . 13C NMR Spectrum. 1H NMR Spectrum. ChemSpider 2D Image | 3-Phenyldodecane. Predicted GC-MS. Predicted MS-MS. Predicted LC-MS. Predicted LC-MS/MS. Predicted 1H NMR. Predicted 13C NMR. Predicted IR. Predicted Physical Properties. More details. Names. Properties. Searches. Spectra. V. Vendors. More. Names. 3-Phenyldodecane. (1-Ethyl-decyl)-benzene. (1-Ethyldecyl)benzene. Benzene, (1-ethyldecyl)-. dodecan-3-ylbenzene. 3-phenyl dodecane. 3-phenyl-dodecane. More... Less... Properties. Experimental and Predicted Properties. Filter by. All. Experimental. Predicted. 3-Phenyldodecane Properties. Property. Name. Property. Value. Reference. Experimental. Boiling Point. 150-151 °C/1 mmHg. Alfa Aesar. 310.8±9.0 °C @ 760 mmHg. ChemAxon. Flash Point. 132.0±12.4 °C. ChemAxon. Density. 0.855 g/mL. Alfa Aesar. 0.8±0.1 g/cm³ . ChemAxon. Refractive Index. 1.482. Alfa Aesar. 1.5±0.1. ChemAxon. Predicted. pKa. 43.1±0.1. ChemAxon. LogP. 7.9. ChemAxon. Henry's Law Constant. 1.8 atm-m³/mole. ChemAxon. Enthalpy of Vaporization. 52.8±3.0 kJ/mol. ChemAxon. Surface Tension. 33.0±3.0 dyne/cm. ChemAxon. Molar Refractivity. 83.9±0.3 cm³. ChemAxon. Polarizability. 34.3±0.5 10⁻²⁴cm³. ChemAxon. Show More Properties. [5](#)

[\[6\]](#) 4-Phenyldodecane | C₁₈H₃₀ | ChemSpider Structure, properties, spectra, suppliers and links for: 4-Phenyldodecane, 2400-01-3. ... 4-Phenyldodecane. C₁₈H₃₀. Molar Mass: 246.4358. g/mol . 13C NMR Spectrum. 1H NMR Spectrum. ChemSpider 2D Image | 4-Phenyldodecane. Predicted GC-MS. Predicted MS-MS. Predicted LC-MS. Predicted LC-MS/MS. Predicted 1H NMR. Predicted 13C NMR. Predicted IR. Predicted Physical Properties. More details. Names. Properties. Searches. Spectra. V. Vendors. More. Names. 4-Phenyldodecane. (1-Propylnonyl)benzene. Benzene, (1-propylnonyl)-. dodecan-4-ylbenzene. 4-phenyl dodecane. 4-phenyl-dodecane. More... Less... Properties. Experimental and Predicted Properties. Filter by. All. Experimental. Predicted. 4-Phenyldodecane Properties. Property. Name. Property. Value. Reference. Experimental. Boiling Point. 140 °C/0.5 mmHg. Alfa Aesar. 310.8±9.0 °C @ 760 mmHg. ChemAxon. Flash Point. 132.0±12.4 °C. ChemAxon.

Density. 0.856 g/mL. Alfa Aesar. 0.8 ± 0.1 g/cm³. ChemAxon. Refractive Index. 1.483. Alfa Aesar. 1.5 ± 0.1 . ChemAxon. Predicted. pKa. 43.1 ± 0.1 . ChemAxon. LogP. 7.9. ChemAxon. Henry's Law Constant. 1.8 atm-m³/mole. ChemAxon. Enthalpy of Vaporization. 52.8 ± 3.0 kJ/mol. ChemAxon. Surface Tension. 33.0 ± 3.0 dyne/cm. ChemAxon. Molar Refractivity. 83.9 ± 0.3 cm³. ChemAxon. Polarizability. 34.3 ± 0.5 10⁻²⁴cm³. ChemAxon. Show More Properties. [5](#)

[\[7\]](#) 5-Phenyldodecane | C₁₈H₃₀ | ChemSpider Structure, properties, spectra, suppliers and links for: 5-Phenyldodecane, 2400-02-4. ... 5-Phenyldodecane. C₁₈H₃₀. Molar Mass: 246.4358. g/mol . 13C NMR Spectrum. 1H NMR Spectrum. ChemSpider 2D Image | 5-Phenyldodecane. Predicted GC-MS. Predicted MS-MS. Predicted LC-MS. Predicted LC-MS/MS. Predicted 1H NMR. Predicted 13C NMR. Predicted IR. Predicted Physical Properties. More details. Names. Properties. Searches. Spectra. V. Vendors. More. Names. 5-Phenyldodecane. (1-Butyloctyl)benzene. Benzene, (1-butyloctyl)-. dodecan-5-ylbenzene. 5-phenyl dodecane. 5-phenyl-dodecane. More... Less... Properties. Experimental and Predicted Properties. Filter by. All. Experimental. Predicted. 5-Phenyldodecane Properties. Property. Name. Property. Value. Reference. Experimental. Boiling Point. 143 °C/0.5 mmHg. Alfa Aesar. 310.8 ± 9.0 °C @ 760 mmHg. ChemAxon. Flash Point. 132.0 ± 12.4 °C. ChemAxon. Density. 0.856 g/mL. Alfa Aesar. 0.8 ± 0.1 g/cm³. ChemAxon. Refractive Index. 1.483. Alfa Aesar. 1.5 ± 0.1 . ChemAxon. Predicted. pKa. 43.1 ± 0.1 . ChemAxon. LogP. 7.9. ChemAxon. Henry's Law Constant. 1.8 atm-m³/mole. ChemAxon. Enthalpy of Vaporization. 52.8 ± 3.0 kJ/mol. ChemAxon. Surface Tension. 33.0 ± 3.0 dyne/cm. ChemAxon. Molar Refractivity. 83.9 ± 0.3 cm³. ChemAxon. Polarizability. 34.3 ± 0.5 10⁻²⁴cm³. ChemAxon. Show More Properties. [5](#)

[\[8\]](#) 6-Phenyldodecane | C₁₈H₃₀ | ChemSpider Structure, properties, spectra, suppliers and links for: 6-Phenyldodecane, 2719-62-2. ... 6-Phenyldodecane. C₁₈H₃₀. Molar Mass: 246.4358. g/mol . 13C NMR Spectrum. 1H NMR Spectrum. ChemSpider 2D Image | 6-Phenyldodecane. Predicted GC-MS. Predicted MS-MS. Predicted LC-MS. Predicted LC-MS/MS. Predicted 1H NMR. Predicted 13C NMR. Predicted IR. Predicted Physical Properties. More details. Names. Properties. Searches. Spectra. V. Vendors. More. Names. 6-Phenyldodecane. (1-Pentylheptyl)benzene. Benzene, (1-pentylheptyl)-. dodecan-6-ylbenzene. 6-phenyl dodecane. 6-phenyl-dodecane. More... Less... Properties. Experimental and Predicted Properties. Filter by. All. Experimental. Predicted. 6-Phenyldodecane Properties. Property. Name. Property. Value. Reference. Experimental. Boiling Point. 145-147 °C/0.5 mmHg. Alfa Aesar. 310.8 ± 9.0 °C @ 760 mmHg. ChemAxon. Flash Point. 132.0 ± 12.4 °C.

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NIST / TRC Web Thermo Tables (WTT) This web application provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics. These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package. Some critically evaluated data from the historical TRC Thermodynamic Tables archive[2][4] are included, also. As of May 2012, the Professional Edition contains information on 28432 compounds and total of 531486 evaluated data points. The properties covered by both versions (32 total) are described in Properties and Implemented Models. Developed by Kenneth Kroenlein, Chris D. Muzny, Andrei F. Kazakov, Vladimir Diky, Robert D. Chirico, Joseph W. Magee, Ilmutdin Abdulagatov and Michael Frenkel. Thermodynamics Research Center (TRC) Thermophysical Properties Division National Institute of Standards and Technology Boulder CO 80305-3337. [9](#)

Linear Alkylbenzenes from Refuse-Derived Fuel Pyrolysis - ACS Publications The linear alkylbenzenes (LABs) are a group of aromatic hydrocarbons characterized by a phenyl group attached to a linear alkyl chain at any position but the ends. LABs are widely used in the production of linear alkylbenzene sulfonates (LASs), the most used synthetic anionic surfactants worldwide. LABs are produced at an industrial scale by the Friedel–Crafts alkylation of benzene with linear alkenes or chloroalkanes, with a C10–C14 alkyl chain being the most common. As a result, commercial LAB mixtures consist of 26 isomers, which differ in the length of the alkyl chain and in the position of the phenyl group along this chain. ... (2021-08-11) The linear alkylbenzenes (LABs) are a group of aromatic hydrocarbons characterized by a phenyl group attached to a linear alkyl chain at any position but the ends. LABs are widely used in the production of linear alkylbenzene sulfonates (LASs), the most used synthetic anionic surfactants worldwide. LABs are produced at an industrial scale by the Friedel–Crafts alkylation of benzene with linear alkenes or chloroalkanes, with a C10–C14 alkyl chain being the most common. As a result, commercial LAB mixtures consist of 26 isomers, which differ in the length of the alkyl chain and in the position of the phenyl group along this chain. ... (2021-08-11) The linear alkylbenzenes (LABs) are a group of aromatic hydrocarbons characterized by a phenyl

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Identification of mono-alkylated benzenes in crude oil from the slight, moderate and severe biodegraded reservoirs in the Liaohe Basin, NE China - Geofluids - Wiley Online Library (2018-06-25) The distributions of LABs in the crude oils from the Liaohe Basin were determined by GC-MS. The typical mass chromatograms of LABs are shown in Figure 2. The LABs in all samples are composed of C10–C14 homologues, and the C11 and C12 homologues are the most abundant. The isomers of LABs in the crude oils are composed of 2-phenylalkane (2-Φ), 3-phenylalkane (3-Φ), 4-phenylalkane (4-Φ), 5-phenylalkane (5-Φ), 6-phenylalkane (6-Φ), and 7-phenylalkane (7-Φ). The relative contents of LAB isomers in the crude oils from the Liaohe Basin are listed in Table 2. The proportions of the LAB isomers vary regularly with the position of the benzene ring. ... (2018-06-25) The relative abundance of internal and external isomers is expressed as the I/E ratio. The I/E ratio is the ratio of the abundance of internal isomers (5-Φ-C11 + 5-Φ-C12 + 6-Φ-C12 + 6-Φ-C13 + 7-Φ-C13 + 7-Φ-C14) to that of external isomers (2-Φ-C11 + 2-Φ-C12 + 2-Φ-C13 + 2-Φ-C14). The I/E ratios of the LABs in the crude oils from the Liaohe Basin are listed in Table 2 and vary from 0.40 to 1.15. The I/E ratios of the LABs in the slightly biodegraded oils (samples L1–L4) vary from 0.40 to 0.49, with an average of 0.44. ... (2018-06-25) The LABs in all samples are composed of C10–C14 homologues, and the C11 and C12 homologues are the most abundant. The isomers of LABs in the crude oils are composed of 2-phenylalkane (2-Φ), 3-phenylalkane (3-Φ), 4-phenylalkane (4-Φ), 5-phenylalkane (5-Φ), 6-phenylalkane (6-Φ), and 7-phenylalkane (7-Φ). The relative contents of LAB isomers in the crude oils from the Liaohe Basin are listed in Table 2. The proportions of the LAB isomers vary regularly with the position of the benzene ring. For the C11 homologues, the relative abundance of 2-Φ-C11 is the highest, and the content of the isomers decreases as the benzene ring moves to the center of the alkyl chain. ... (2018-06-25) The LABs in all samples are composed of C10–C14 homologues, and the C11 and C12 homologues are the most abundant. The isomers of LABs in the crude oils are composed of 2-phenylalkane (2-Φ), 3-phenylalkane (3-Φ), 4-phenylalkane (4-Φ), 5-phenylalkane (5-Φ), 6-phenylalkane (6-Φ), and 7-phenylalkane (7-Φ). The relative contents of LAB isomers in the crude oils from the Liaohe Basin are listed in Table 2. The proportions of the LAB isomers vary regularly with the position

of the benzene ring. ... (2018-06-25) Linear alkylbenzenes (LABs) are a group of aromatic hydrocarbons that are widely used as raw materials for the synthesis of linear alkylbenzene sulfonates (LASs), which are the most widely used surfactants in household detergents. LABs are complex mixtures of C10–C14 linear alkylbenzenes, and each homologous group consists of several isomers that differ in the position of the phenyl group on the alkyl chain. The isomeric distribution of LABs is an important factor affecting the properties of LASs, such as their biodegradability and detergency. [11](#) Comparative Analysis of Phenylalkane Isomers in Crude Oil: A Guide for Researchers

A detailed examination of the distribution and physicochemical characteristics of phenylalkane isomers found in crude oil is crucial for applications ranging from geochemical oil exploration to the optimization of industrial processes. This guide provides a comparative analysis of these isomers, supported by experimental data and detailed methodologies for their identification and quantification.

Phenylalkanes, a class of aromatic hydrocarbons characterized by a phenyl group attached to a linear alkyl chain, are significant components of crude oil. The position of the phenyl group along the alkyl chain gives rise to numerous isomers, each with distinct properties that can influence the overall characteristics of the petroleum. Understanding the relative abundance and physicochemical differences between these isomers is paramount for researchers, scientists, and professionals in drug development who may utilize petroleum-derived compounds.

Quantitative Distribution of Phenylalkane Isomers

The isomeric distribution of linear alkylbenzenes (LABs) in crude oil provides valuable information. Phenylalkane isomers in crude oil are typically composed of C10 to C14 homologues, with the C11 and C12 homologues being the most abundant. The position of the phenyl group can vary, resulting in isomers such as 2-phenylalkane, 3-phenylalkane, and so on.

A study of crude oils from the Liaohe Basin revealed that the relative abundance of these isomers follows a discernible pattern. For the C11 homologues, the 2-phenyl-C11 isomer is the most prevalent, and the concentration of other isomers decreases as the phenyl group moves towards the center of the alkyl chain. The ratio of internal isomers (e.g., 5-phenyl-C12, 6-phenyl-C12) to external isomers (e.g., 2-phenyl-C12) is a key parameter in these analyses. In

slightly biodegraded oils from the aforementioned basin, this ratio (I/E) was found to be between 0.40 and 0.49.

The following table summarizes the relative abundance of phenyldodecane (C12) isomers in a representative crude oil sample, illustrating the typical distribution.

Isomer	Position of Phenyl Group	Relative Abundance (%)
2-Phenyldodecane	2	Data not available in search results
3-Phenyldodecane	3	Data not available in search results
4-Phenyldodecane	4	Data not available in search results
5-Phenyldodecane	5	Data not available in search results
6-Phenyldodecane	6	Data not available in search results

Note: While the general distribution trend is described in the literature, specific quantitative data for each C12 isomer was not found in the provided search results. The table structure is provided for illustrative purposes.

Physicochemical Properties of Phenylalkane Isomers

The position of the phenyl group along the alkyl chain significantly influences the physicochemical properties of the isomers, such as boiling point and density. These differences are critical for the separation and identification of the individual isomers.

The following table provides a comparison of the boiling points and densities for various phenyldodecane isomers.

Isomer	Boiling Point (°C)	Density (g/mL)
2-Phenyldodecane	127-130 °C @ 0.5 mmHg[2]	0.855[2]
3-Phenyldodecane	150-151 °C @ 1 mmHg[4]	0.855[4]
4-Phenyldodecane	140 °C @ 0.5 mmHg[6]	0.856[6]
5-Phenyldodecane	143 °C @ 0.5 mmHg[7]	0.856[7]
6-Phenyldodecane	145-147 °C @ 0.5 mmHg[8]	0.856[8]

Note: Boiling points are provided at reduced pressure as indicated.

Experimental Protocols

The accurate analysis of phenylalkane isomers in crude oil requires a multi-step experimental approach involving sample preparation, chromatographic separation, and mass spectrometric identification.

Sample Preparation: Fractionation of Crude Oil

To isolate the aromatic fraction containing phenylalkanes from the complex crude oil matrix, a liquid chromatography-based fractionation is employed.

- **Asphaltene Removal:** The crude oil sample is diluted in a non-polar solvent such as n-hexane and stored at a low temperature (-20 °C) for 24 hours to precipitate the asphaltenes. The sample is then centrifuged, and the supernatant (maltene fraction) is collected.
- **Column Chromatography:** A chromatography column is packed with a mixture of silica gel and alumina.
- **Elution of Fractions:**
 - The maltene fraction, dissolved in n-hexane, is loaded onto the column.
 - The saturated hydrocarbon fraction is eluted using n-hexane.

- The aromatic hydrocarbon fraction, which includes the phenylalkane isomers, is subsequently eluted using a solvent of higher polarity, such as a mixture of n-hexane and benzene or dichloromethane.
- Finally, the polar fraction (resins) is eluted with a more polar solvent system, like a methanol/diethyl ether/benzene mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The isolated aromatic fraction is then analyzed by GC-MS to separate and identify the individual phenylalkane isomers.

- Gas Chromatograph (GC) Conditions:
 - Column: A fused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 μ m film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.
 - Injector: A split/splitless injector is used, with an injection volume of approximately 1 μ L.
 - Oven Temperature Program: The oven temperature is programmed to ramp from an initial low temperature (e.g., 60°C) to a final high temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min). This allows for the separation of compounds based on their boiling points.
 - Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Impact (EI) ionization is commonly used.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used.
 - Data Acquisition: The mass spectrometer can be operated in full scan mode to obtain the mass spectrum of each eluting compound or in Selected Ion Monitoring (SIM) mode to enhance sensitivity for specific target ions characteristic of phenylalkanes.

Logical Workflow for Phenylalkane Isomer Analysis

The overall process for the comparative analysis of phenylalkane isomers in crude oil can be visualized as a logical workflow. This workflow outlines the key steps from sample acquisition to data analysis.

Caption: Experimental workflow for the analysis of phenylalkane isomers in crude oil.

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